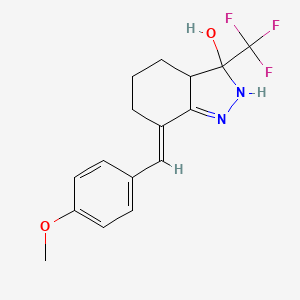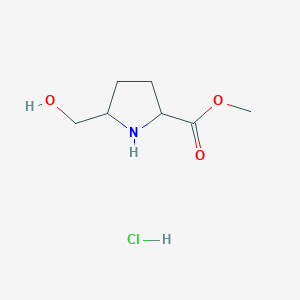
Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. It is the hydrochloride salt form of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate, which is a methyl ester of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid . This compound is known for its role as a metabolite and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride typically involves the esterification of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid with methanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the desired hydrochloride salt.
化学反応の分析
Types of Reactions: Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 5-(Carboxymethyl)pyrrolidine-2-carboxylate.
Reduction: 5-(Hydroxymethyl)pyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its role as a metabolite and its interactions with biological systems.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
作用機序
The mechanism of action of Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and resulting in specific biological effects .
類似化合物との比較
Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate: The parent compound without the hydrochloride salt.
Methyl 5-Hydroxypyridine-2-carboxylate: A similar compound with a pyridine ring instead of a pyrrolidine ring.
Methyl Pyrrolidine-2-carboxylate: A compound with a similar structure but lacking the hydroxymethyl group.
Uniqueness: Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride is unique due to the presence of both the hydroxymethyl and ester functional groups, which confer specific chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
特性
分子式 |
C7H14ClNO3 |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-3-2-5(4-9)8-6;/h5-6,8-9H,2-4H2,1H3;1H |
InChIキー |
CWMRZHKKFVVBEH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC(N1)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Fluoro-phenylmethanesulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723388.png)
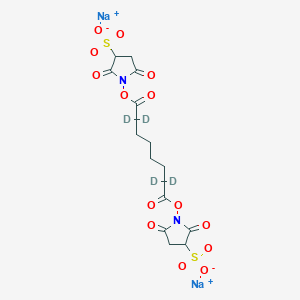
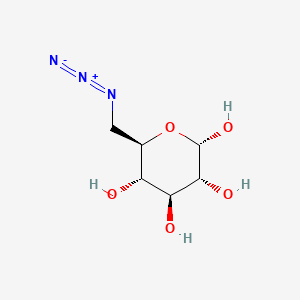


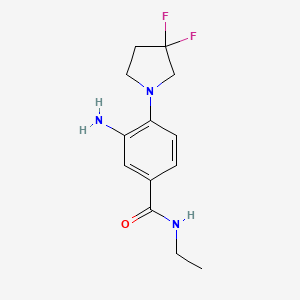
![4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid](/img/structure/B13723421.png)

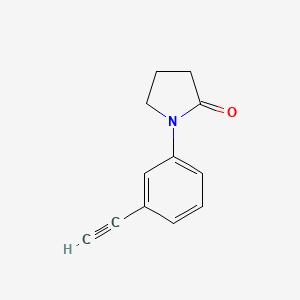
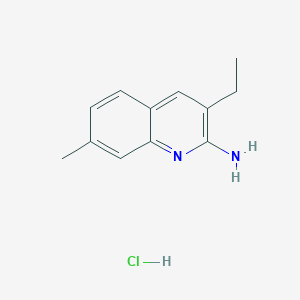
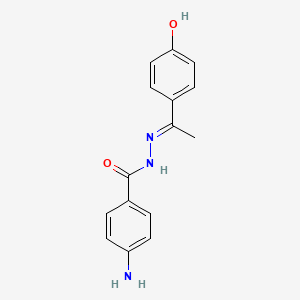
![[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol](/img/structure/B13723441.png)
